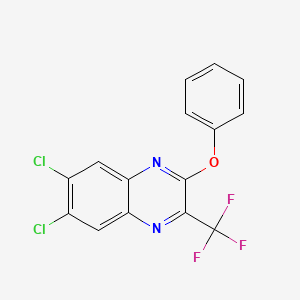

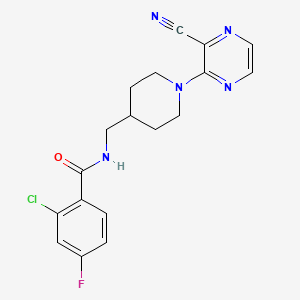

![molecular formula C12H9N3S B2720026 5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)

5-Phenylthieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-phénylthiéno[2,3-d]pyrimidin-4-amine est un composé hétérocyclique connu pour ses activités antivirales et antiprotozoaires . Elle appartient à la famille des thiénopyrimidines, caractérisée par un système cyclique fusionné contenant à la fois des atomes de soufre et d'azote. Ce composé a montré une activité thérapeutique potentielle contre diverses maladies en inhibant des enzymes telles que les kinases et les phosphodiestérases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-phénylthiéno[2,3-d]pyrimidin-4-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction de dérivés de 2-aminothiophène avec du formamide en conditions acides pour former le noyau thiénopyrimidine . Le groupe phényle peut être introduit via une réaction de couplage de Suzuki utilisant de l'acide phénylboronique et un catalyseur de palladium approprié.

Méthodes de production industrielle

La production industrielle de la 5-phénylthiéno[2,3-d]pyrimidin-4-amine peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour garantir des conditions réactionnelles cohérentes et des rendements élevés. Le processus de purification implique souvent une recristallisation ou une chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

La 5-phénylthiéno[2,3-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction peut être réalisée à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amino ou du cycle phényle.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Solvants halogénés et bases fortes comme l'hydrure de sodium.

Principaux produits

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation de l'amine ou de l'alcool correspondant.

Substitution : Introduction de divers groupes fonctionnels tels que les halogènes, les groupes alkyles ou aryles.

4. Applications de la recherche scientifique

La 5-phénylthiéno[2,3-d]pyrimidin-4-amine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudiée pour ses effets inhibiteurs sur des enzymes comme les kinases et les phosphodiestérases.

Médecine : Investigated for its potential therapeutic effects against viral and protozoal infections.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 5-phénylthiéno[2,3-d]pyrimidin-4-amine implique l'inhibition d'enzymes spécifiques. Elle se lie aux sites actifs des kinases et des phosphodiestérases, bloquant ainsi leur activité. Cette inhibition perturbe divers processus cellulaires, ce qui entraîne les effets antiviraux et antiprotozoaires observés .

Applications De Recherche Scientifique

5-Phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its inhibitory effects on enzymes like kinases and phosphodiesterases.

Medicine: Investigated for its potential therapeutic effects against viral and protozoal infections.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-phenylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes. It binds to the active sites of kinases and phosphodiesterases, thereby blocking their activity. This inhibition disrupts various cellular processes, leading to the antiviral and antiprotozoal effects observed .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiéno[2,3-d]pyrimidine : N'a pas de groupe phényle mais partage la structure de base.

2-Aminothiophène : Un précurseur dans la synthèse des thiénopyrimidines.

1,3,4-Thiadiazole : Another heterocyclic compound with similar biological activities.

Unicité

La 5-phénylthiéno[2,3-d]pyrimidin-4-amine est unique en raison de son motif de substitution spécifique, qui améliore son affinité de liaison aux enzymes cibles. Cela se traduit par une puissance et une sélectivité plus élevées par rapport aux autres composés similaires .

Propriétés

IUPAC Name |

5-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFEXGLTQADSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

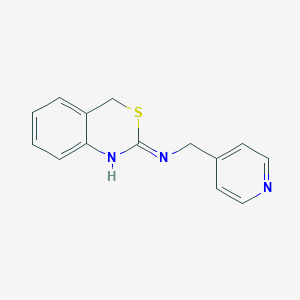

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2719943.png)

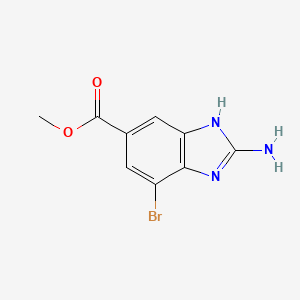

![6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2719948.png)

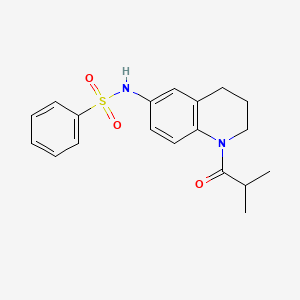

![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)

![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2719962.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2719965.png)